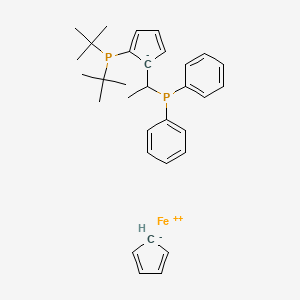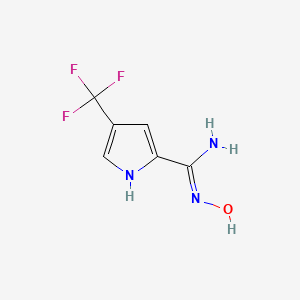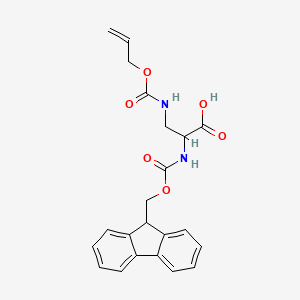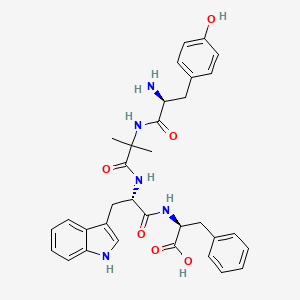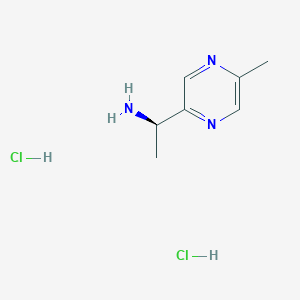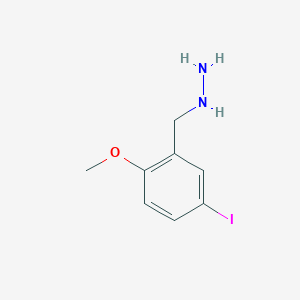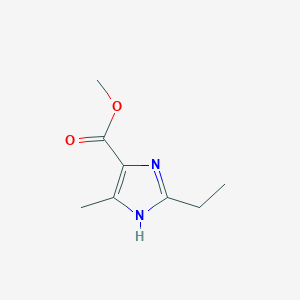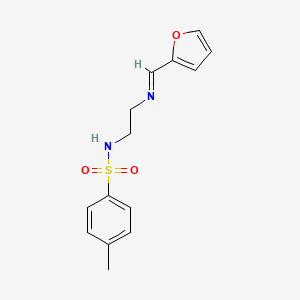
N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that features a furan ring, an imine group, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide typically involves the condensation of furan-2-carbaldehyde with 2-aminoethyl-4-methylbenzenesulfonamide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond between the aldehyde and the amine.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as acid catalysts, can enhance the reaction rate and efficiency. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: N-(2-((Furan-2-ylmethyl)amino)ethyl)-4-methylbenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are studied for their catalytic properties.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. The presence of the sulfonamide group makes it a candidate for inhibiting enzymes that require sulfonamide binding.
Medicine
Medically, derivatives of this compound are explored for their antimicrobial and anticancer properties. The imine group and the furan ring are structural motifs found in various bioactive molecules.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mécanisme D'action
The mechanism by which N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide exerts its effects involves the interaction of its functional groups with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. The imine group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-((Furan-2-ylmethylene)amino)ethyl)benzenesulfonamide: Lacks the methyl group on the benzene ring.
N-(2-((Thiophene-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide: Contains a thiophene ring instead of a furan ring.
N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom on the benzene ring.
Uniqueness
N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the furan ring, imine group, and sulfonamide group in a single molecule allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C14H16N2O3S |
|---|---|
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
N-[2-(furan-2-ylmethylideneamino)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-12-4-6-14(7-5-12)20(17,18)16-9-8-15-11-13-3-2-10-19-13/h2-7,10-11,16H,8-9H2,1H3 |
Clé InChI |
JMVWWRYYMSRHNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCN=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


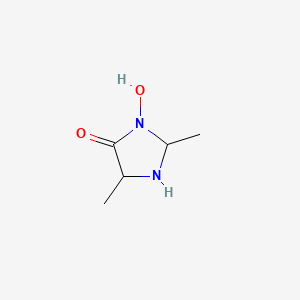


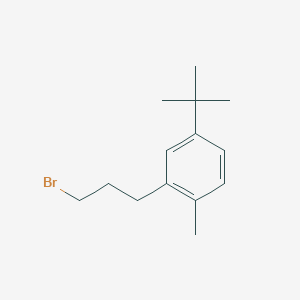
![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)
